molecular formula C55H85ClN17O21S3+ B1592027 Bleomycin hydrochloride CAS No. 67763-87-5

Bleomycin hydrochloride

Numéro de catalogue B1592027
Numéro CAS: 67763-87-5
Poids moléculaire: 1452 g/mol
Clé InChI: BODDZCXQPQPRES-OYALTWQYSA-O
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Bleomycin hydrochloride is a cytostatic antibiotic derived from Streptomyces verticillus. It exhibits potent antitumor activity and is commonly used in the treatment of various neoplasms, including squamous carcinoma, lymphoma, and testicular carcinoma. The cytotoxicity of bleomycin arises from its metal complexes (metallobleomycins), which generate reactive oxygen species, leading to oxidative DNA damage and cell destruction .

Applications De Recherche Scientifique

Antitumor Properties and Mechanisms

Bleomycin hydrochloride is primarily recognized for its antitumor properties. The drug's cytotoxicity is attributed to its ability to induce DNA damage through free radical production, which is critical in its role as an anticancer agent. This mechanism is facilitated by the presence of specific cofactors like a transition metal, oxygen, and a one-electron reductant. Bleomycin binds to DNA, particularly at guanosine-cytosine-rich areas, causing DNA strand breaks and cytotoxicity primarily during the G2 phase of the cell cycle (Chen & Stubbe, 2005).

Use in Cancer Chemotherapy

Bleomycin has been used as a key component in the treatment of various malignancies such as lymphomas, head and neck cancers, germ-cell tumors, and testicular cancer. The drug's antitumor efficacy, however, is constrained by its potential to induce lung fibrosis, which has prompted research into developing more potent and less toxic derivatives (Jingyang Chen & JoAnne Stubbe, 2005).

Study of Pulmonary Toxicity

Bleomycin hydrochloride's severe adverse effect of lung toxicity has spurred research into its biological mechanisms. Studies have shown that Bleomycin-induced lung fibrosis mirrors the histological patterns observed in patients undergoing chemotherapy. This has made Bleomycin a widely used agent in experimental settings to induce lung fibrosis in animals for research purposes, providing insights into the development and potential treatments of pulmonary fibrosis (V. Della Latta et al., 2015).

Investigating Drug Resistance and Toxicity

Research has also focused on understanding the mechanisms of Bleomycin resistance and toxicity. Studies in Saccharomyces cerevisiae have been instrumental in elucidating cellular processes that enable resistance to Bleomycin's lethal effects. This knowledge is crucial for improving the therapeutic value of the drug and managing its adverse effects (D. Ramotar & Huijie Wang, 2003).

Development of New Treatment Modalities

Further research includes the development of new treatment methods, such as ultrasound-mediated delivery of Bleomycin to tumors, which has demonstrated effective antitumor effects with reduced systemic toxicity. This approach enhances the intracellular delivery of the drug, thereby augmenting its cytotoxic potential (J. Larkin et al., 2008).

Propriétés

IUPAC Name

3-[[2-[2-[2-[[(2S,3R)-2-[[(2S,3S,4R)-4-[[(2S,3R)-2-[[6-amino-2-[(1S)-3-amino-1-[[(2S)-2,3-diamino-3-oxopropyl]amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[(2R,3S,4S,5S,6S)-3-[(2R,3S,4S,5R,6R)-4-carbamoyloxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxy-2-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]ethyl]-1,3-thiazol-4-yl]-1,3-thiazole-4-carbonyl]amino]propyl-dimethylsulfanium;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C55H83N17O21S3.ClH/c1-20-33(69-46(72-44(20)58)25(12-31(57)76)64-13-24(56)45(59)82)50(86)71-35(41(26-14-61-19-65-26)91-54-43(39(80)37(78)29(15-73)90-54)92-53-40(81)42(93-55(60)88)38(79)30(16-74)89-53)51(87)66-22(3)36(77)21(2)47(83)70-34(23(4)75)49(85)63-10-8-32-67-28(18-94-32)52-68-27(17-95-52)48(84)62-9-7-11-96(5)6;/h14,17-19,21-25,29-30,34-43,53-54,64,73-75,77-81H,7-13,15-16,56H2,1-6H3,(H13-,57,58,59,60,61,62,63,65,66,69,70,71,72,76,82,83,84,85,86,87,88);1H/p+1/t21-,22+,23+,24-,25-,29-,30+,34-,35-,36-,37+,38+,39-,40-,41-,42-,43-,53+,54-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BODDZCXQPQPRES-OYALTWQYSA-O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N=C1N)C(CC(=O)N)NCC(C(=O)N)N)C(=O)NC(C(C2=CN=CN2)OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)CO)O)OC(=O)N)O)C(=O)NC(C)C(C(C)C(=O)NC(C(C)O)C(=O)NCCC5=NC(=CS5)C6=NC(=CS6)C(=O)NCCC[S+](C)C)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N=C(N=C1N)[C@H](CC(=O)N)NC[C@@H](C(=O)N)N)C(=O)N[C@@H]([C@H](C2=CN=CN2)O[C@H]3[C@H]([C@H]([C@@H]([C@@H](O3)CO)O)O)O[C@@H]4[C@H]([C@H]([C@@H]([C@H](O4)CO)O)OC(=O)N)O)C(=O)N[C@H](C)[C@H]([C@H](C)C(=O)N[C@@H]([C@@H](C)O)C(=O)NCCC5=NC(=CS5)C6=NC(=CS6)C(=O)NCCC[S+](C)C)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C55H85ClN17O21S3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2042690
Record name Bleomycin hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2042690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1452.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[[2-[2-[2-[[(2S,3R)-2-[[(2S,3S,4R)-4-[[(2S,3R)-2-[[6-amino-2-[(1S)-3-amino-1-[[(2S)-2,3-diamino-3-oxopropyl]amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[(2R,3S,4S,5S,6S)-3-[(2R,3S,4S,5R,6R)-4-carbamoyloxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxy-2-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]ethyl]-1,3-thiazol-4-yl]-1,3-thiazole-4-carbonyl]amino]propyl-dimethylsulfanium;hydrochloride

CAS RN

67763-87-5
Record name Bleomycin hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2042690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bleomycin hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
700
Citations
AA Alshatwi, VS Periasamy, J Athinarayanan… - Chemico-Biological …, 2016 - Elsevier
Bleomycin is a chemotherapeutic agent that is frequently used in the treatment of various cancers. Bleomycin causes serious adverse effects via antioxidant defense abnormalities …
Number of citations: 62 www.sciencedirect.com
Q YANG, W YUAN - Chinese Journal of Pharmaceutical …, 2015 - ingentaconnect.com
… determination of the related substances of bleomycin hydrochloride. Methods: The Waters HSS … of bleomycin hydrochloride. PLEASE NOTE: The full text of this publication is in Chinese. …
Number of citations: 1 www.ingentaconnect.com
SY Lin, MJ Wu, SM Chen, CF Chen… - Journal of …, 1986 - Taylor & Francis
… bleomycin hydrochloride were … bleomycin hydrochloride microcapsules compared to the control group and the group receiving direct local administration of bleomycin hydrochloride. No …
Number of citations: 4 www.tandfonline.com
SY Lin - Journal of Microencapsulation, 1985 - Taylor & Francis
… In the present study, bleomycin hydrochloride microcapsules with ethylcellulose were prepared by using polyisobutylene and ethylene-vinyl acetate as coacervation-inducing agents …
Number of citations: 22 www.tandfonline.com
H Zhang, HS Zhang, AW Chen, F Zhang… - Dermatologic …, 2020 - ncbi.nlm.nih.gov
… In Group 1, 6.0 IU of bleomycin hydrochloride for injection (Hanhui Pharmaceutical co., Ltd., Zhejiang City, China) was dissolved in 1.5 mL of SS (0.9% sodium chloride; Otsuka …
Number of citations: 4 www.ncbi.nlm.nih.gov
Q YANG, Z WANG, S TANG - Chinese Journal of …, 2016 - ingentaconnect.com
… of impurity profile of bleomycin hydrochloride by two-dimensional UPLC-QT of MS method.This work provides useful information for the quality control of bleomycin hydrochloride,which …
Number of citations: 3 www.ingentaconnect.com
D Baskın, B Tander… - European journal of …, 2005 - thieme-connect.com
… A single vial of bleomycin hydrochloride (Bleocin 15 mg, Nippon Kayaku Co. Ltd.) was used on each patient at a rate of 1 - 3 mg/kg, with the total dose ranging between 6 and 15 mg. …
Number of citations: 79 www.thieme-connect.com
RAR Naresh, N Udupa - STP pharma sciences, 1996 - manipal.pure.elsevier.com
Non-ionic surfactant vesicles (niosomes) are promising drug carriers. Niosome encapsulated bleomycin hydrochloride was evaluated for antitumour activity after administration to …
Number of citations: 17 manipal.pure.elsevier.com
A VET—QL01DC01 - drugs, 1983 - drugfuture.com
… Bleomycin hydrochloride has also been given parenterally for malignant neoplasms, and bleomycin sulfate has been applied topically for the local treatment of skin tumours. …
Number of citations: 2 www.drugfuture.com
K JUNI, J OGATA, N MATSUI, M KUBOTA… - Chemical and …, 1985 - jstage.jst.go.jp
… “ Fifteen milligrams of bleomycin hydrochloride powder was dispersed in lml of 5 or 7.5% (w/v) PLA solution in methylene chloride. When an additive was used in the preparation, a …
Number of citations: 61 www.jstage.jst.go.jp

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.